molecular formula C18H18F3N7O B4512442 N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B4512442
M. Wt: 405.4 g/mol
InChI Key: IKDCXJJUOGWGKE-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a triazolopyridazine moiety, and a piperidine carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7O/c19-18(20,21)17-25-24-14-3-4-15(26-28(14)17)27-8-5-13(6-9-27)16(29)23-11-12-2-1-7-22-10-12/h1-4,7,10,13H,5-6,8-9,11H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDCXJJUOGWGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyridazine core, followed by the introduction of the pyridin-3-ylmethyl and piperidine carboxamide groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.

Chemical Reactions Analysis

N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Introduction to N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

This compound is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its various applications, particularly in the fields of pharmacology and biochemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of piperidine-based compounds have demonstrated significant anti-angiogenic activity. In vitro assays using the chick chorioallantoic membrane (CAM) model showed that these compounds could inhibit blood vessel formation effectively . The presence of electron-withdrawing groups like trifluoromethyl enhances their potency as anticancer agents by affecting their interaction with biological targets.

Antifungal and Antibacterial Properties

Compounds with similar structural features have been evaluated for their antifungal and antibacterial activities. Studies indicate that certain derivatives exhibit moderate antifungal effects against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum at concentrations exceeding 100 µg/mL . The incorporation of trifluoromethyl groups has been linked to increased bioactivity in these contexts.

Neuropharmacological Effects

The triazolo-pyridazine derivatives are being explored for their neuropharmacological properties. Some studies suggest that these compounds may act as serotonin receptor antagonists, which could lead to applications in treating mood disorders such as depression and anxiety . The unique chemical structure allows for selective binding to neurotransmitter receptors, potentially offering new avenues for antidepressant development.

Case Study 1: Anti-Angiogenic Properties

In a study focused on anti-angiogenic activity, several piperidine derivatives were synthesized and tested. Among them, specific compounds demonstrated a marked ability to inhibit angiogenesis in vivo. The results indicated that modifications at the phenyl ring significantly influenced their efficacy .

Case Study 2: Antifungal Activity Assessment

A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and tested against various fungal strains. Compounds showed over 50% inhibition against Gibberella zeae, outperforming standard fungicides like carboxin . This highlights the potential for developing new antifungal agents based on similar chemical frameworks.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridin-6-one derivatives: These compounds share a similar triazolopyridazine core and exhibit comparable biological activities.

    Triazolopyrimidine derivatives: These compounds have a similar triazole ring but differ in the attached functional groups, leading to distinct properties and applications.

    Pyridine-based ligands: These compounds contain a pyridine ring and are used in coordination chemistry and catalysis.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound that has gained attention for its potential biological activities. This compound features a unique chemical structure that includes a pyridine ring, a trifluoromethyl group, and a triazolopyridazine moiety, making it significant in medicinal chemistry and pharmacology.

  • Molecular Formula : C12H9F3N6
  • Molar Mass : 294.24 g/mol
  • CAS Number : 339017-43-5

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazolopyridazine Core : Achieved through cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors.
  • Introduction of the Trifluoromethyl Group : Utilizes trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have significant anticancer properties. For example, related compounds have shown potent activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values in the low micromolar range .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be critical in cancer treatment and other therapeutic areas .
  • Biochemical Probes : It has been studied for its potential as a biochemical probe due to its ability to interact with various molecular targets .

The mechanism of action involves the compound's interaction with specific molecular targets, potentially binding to enzymes or receptors and modulating their activity. This interaction can trigger downstream signaling pathways that are crucial for its biological effects.

Table of Biological Activities

Activity TypeDescriptionReference
AnticancerExhibits activity against A549, MCF-7, HeLa cell lines
Enzyme InhibitionPotential inhibitor for specific enzymes
Biochemical ProbesStudied for interaction with molecular targets

Case Study: Antitumor Activity

A study evaluated several derivatives of triazolo[4,3-b]pyridazine compounds for their anticancer properties. Among them, one derivative exhibited an IC50 value of 0.15 ± 0.08 μM against MCF-7 cells, indicating strong potential as an anticancer agent . The study utilized various assays including cell cycle analysis and apoptosis assays to confirm the mechanism of action.

Additional Observations

The compound's trifluoromethyl group enhances lipophilicity and may improve bioavailability, making it an attractive candidate for further development in drug formulation . Moreover, studies on similar piperidine derivatives have linked them to various therapeutic effects including anti-inflammatory and analgesic properties .

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The synthesis of this compound involves multi-step reactions, typically starting with coupling reactions between the triazolopyridazine core and substituted piperidine derivatives. Key steps include:

  • Catalysts and solvents : Use of dichloromethane or ethanol under reflux conditions, with catalysts like palladium for cross-coupling reactions .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate high-purity products .
  • Yield optimization : Temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) to minimize side reactions .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, with emphasis on distinguishing trifluoromethyl (-CF₃) and pyridinyl signals .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, if single crystals are obtainable .

Q. What structural features distinguish this compound from similar triazolopyridazine derivatives?

The uniqueness arises from:

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, influencing target binding .
  • Pyridin-3-ylmethyl substituent : Facilitates π-π stacking with aromatic residues in biological targets .
  • Piperidine-4-carboxamide backbone : Provides conformational flexibility for optimal receptor engagement . Comparative tables in related studies highlight these features as critical for selectivity .

Advanced Research Questions

Q. How can contradictory biological activity data across assays be systematically resolved?

Contradictions may arise from:

  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility or aggregation. Standardize protocols using HPLC-purity-verified samples (>95%) .
  • Target specificity : Perform counter-screens against related receptors/enzymes (e.g., kinase panels) to rule off-target effects .
  • Cellular vs. biochemical assays : Differences in membrane permeability or intracellular metabolism may explain discrepancies. Use LC-MS to quantify intracellular concentrations .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance target selectivity?

  • Substituent modification : Replace the trifluoromethyl group with -Cl, -CH₃, or -CF₂H to assess steric/electronic effects on binding .
  • Scaffold hopping : Synthesize analogs with pyrrolidine or azetidine instead of piperidine to evaluate ring size impact .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions, validated by mutagenesis studies of the target protein .

Q. How can interaction studies with biological targets be designed to elucidate mechanisms of action?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for target engagement .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
  • Cryo-EM/X-ray crystallography : Resolve compound-target complexes to identify key binding residues and guide analog design .

Q. What safety protocols are advised for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential volatility of intermediates .
  • Waste disposal : Follow hazardous waste guidelines for halogenated/organofluorine compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

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